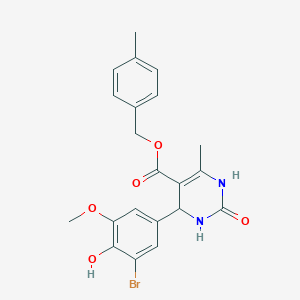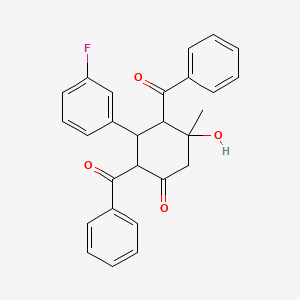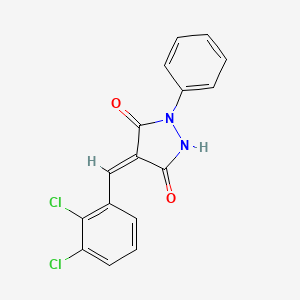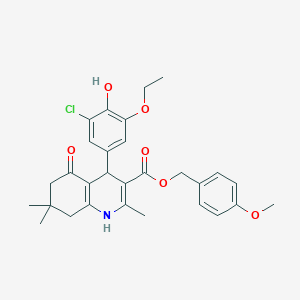
4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, chloro, ethoxy, hydroxy, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, 3-chloro-5-ethoxy-4-hydroxybenzaldehyde, and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-2-methylene-5-oxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinecarboxylate
- Dimethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
4-Methoxybenzyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClNO6/c1-6-36-23-12-18(11-20(30)27(23)33)25-24(28(34)37-15-17-7-9-19(35-5)10-8-17)16(2)31-21-13-29(3,4)14-22(32)26(21)25/h7-12,25,31,33H,6,13-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSRLFUXHJKMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline](/img/structure/B5068722.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
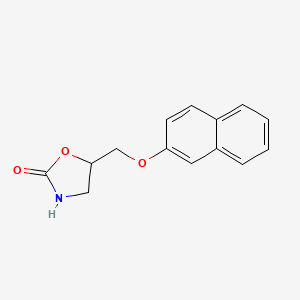
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)
![N-ethyl-2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5068781.png)
